Noscapine, chemically known as (S)-6,7-dimethoxy-3-((R)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)isobenzofuran-1(3H)-one, is a benzylisoquinoline alkaloid primarily isolated from opium poppy, Papaver somniferum []. Unlike other opium alkaloids like morphine and codeine, noscapine lacks narcotic properties and is primarily recognized for its antitussive (cough-suppressing) effects [, ]. Recent research has revealed its potential as an anticancer agent, particularly due to its interaction with microtubules, which are essential components of the cell cytoskeleton [, , ].
While noscapine is naturally occurring, efficient synthetic routes have been developed. One strategy involves the synthesis of cotarnine, an oxidative degradation product of noscapine, from 2-methoxy-3,4-(methylenedioxy)benzaldehyde. This involves a series of reactions including reductive amination, cyclization, acetylation, hydrogenolysis, and oxidation []. Another approach involves the rational design of noscapine analogs using quantitative structure-activity relationship (QSAR) studies. This approach has led to the development of novel and potent antitumor noscapinoids, such as 9-azido-noscapine [].
Noscapine can undergo various chemical modifications, including halogenation, amination, and azidation, leading to the development of novel analogs with improved pharmacological properties [, ]. For instance, the introduction of a bromine atom at the 9-position of noscapine led to the development of EM011, a potent anti-melanoma agent [].
Noscapine exerts its anticancer activity primarily by binding to tubulin, a protein that polymerizes to form microtubules [, , ]. Unlike traditional microtubule-targeting agents, noscapine does not prevent microtubule assembly or disassembly completely. Instead, it subtly modulates microtubule dynamics by suppressing the dynamic instability of microtubules, leading to mitotic arrest and apoptosis [, ]. This unique mechanism of action potentially contributes to its low toxicity profile compared to other chemotherapeutic agents [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: